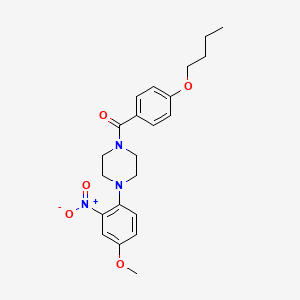![molecular formula C11H15ClN4OS B4233467 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine](/img/structure/B4233467.png)
5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine
描述
5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine, also known as CMPD1, is a small molecule compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1, which is involved in various cellular processes, including cell division, circadian rhythms, and Wnt signaling pathways.
作用机制
5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine acts as a competitive inhibitor of CK1 by binding to the ATP-binding site of the enzyme. It blocks the transfer of phosphate groups from ATP to substrate proteins, thereby preventing the activation of downstream signaling pathways. The selectivity of 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine for CK1 is due to its unique chemical structure, which fits into the ATP-binding pocket of CK1 but not other kinases.
Biochemical and Physiological Effects
Inhibition of CK1 by 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine has been shown to have various biochemical and physiological effects in different cell types and organisms. For example, in mouse embryonic fibroblasts, 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine inhibits the phosphorylation of clock proteins and disrupts the circadian clock, leading to changes in gene expression and behavior. In human cancer cell lines, 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine inhibits the Wnt signaling pathway and reduces cell proliferation and migration. In zebrafish embryos, 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine disrupts the development of the brain and heart, highlighting the importance of CK1 in embryonic development.
实验室实验的优点和局限性
5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of CK1, allowing for precise control of CK1 activity in cells and organisms. It is also relatively stable and easy to synthesize, making it accessible to many researchers. However, there are also limitations to its use. 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine has been shown to have off-target effects on other kinases, such as CK2 and GSK3β, at higher concentrations. It is also not suitable for in vivo studies due to its poor solubility and bioavailability.
未来方向
There are several future directions for the use of 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine in scientific research. One area of interest is the role of CK1 in cancer development and progression. 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine has been shown to inhibit the growth and metastasis of various cancer cell lines, suggesting that CK1 may be a potential therapeutic target for cancer treatment. Another area of interest is the development of more potent and selective CK1 inhibitors based on the chemical structure of 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine. Such compounds could be used to further elucidate the function and regulation of CK1 in various biological processes.
科学研究应用
5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine has been extensively used as a tool compound in scientific research to study the function and regulation of CK1. It has been shown to inhibit CK1 activity in various cell lines and animal models, leading to changes in downstream signaling pathways. For example, 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine has been used to investigate the role of CK1 in the circadian clock by disrupting the phosphorylation of clock proteins. It has also been used to study the Wnt signaling pathway by inhibiting the phosphorylation of β-catenin, a key mediator of Wnt signaling.
属性
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4OS/c1-15-3-5-16(6-4-15)10(17)9-8(12)7-13-11(14-9)18-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZUJGWOROBBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4233400.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4233406.png)
![4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4233414.png)
![methyl 2-({[(5-{2-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4233417.png)


![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4233436.png)
![1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4233439.png)


![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea](/img/structure/B4233452.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4233456.png)
![N-benzyl-N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea](/img/structure/B4233470.png)
![1-(2,4-dimethylphenyl)-3-[(4-hydroxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4233476.png)